Methyl acetyl ricinoleate
Overview
Description
Methyl acetyl ricinoleate is a derivative of castor oil, specifically a methyl ester of acetylated ricinoleic acid. This compound is known for its use as a plasticizer, particularly in polyvinyl chloride (PVC) applications. It is a colorless to light yellow, clear, viscous liquid with a slight characteristic odor .
Mechanism of Action
Target of Action
Methyl acetyl ricinoleate, also known as Flexricin P-4, primarily targets polyvinyl chloride (PVC) , lacquers , and vinyl resins . It also acts as a processing aid for rubber compounds .
Mode of Action
Flexricin P-4 acts as an all-purpose plasticizer for lacquers and vinyls . It is a low volatility, low viscosity product that imparts exceptional cold crack resistance to flexible nitrocellulose lacquers . It also serves as a processing aid for rubber compounds .
Biochemical Pathways
It is known that the compound acts as a spacer between molecules of the polymer, reducing the melt viscosity, lowering the transition temperature, and weakening the intermolecular bonds of the polymer, which facilitates its processing .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Flexricin P-4, we can discuss its physical and chemical properties that affect its behavior in the environment. Flexricin P-4 has a low volatility and viscosity , and it is a clear thin liquid at room temperature . Its boiling point is 185°C at 1mm pressure , and it has a flash point of 375°F .
Result of Action
The addition of Flexricin P-4 to PVC has a significant effect on the maximum tension and tension at 100% of PVC samples . Moreover, the elongation at break also increases with the increase of plasticizer content . It imparts cold crack resistance and plate release to flexible nitrocellulose lacquers .
Action Environment
The action of Flexricin P-4 is influenced by environmental factors such as temperature and pressure. Its low volatility and viscosity make it suitable for use in various environments . It is thermally stable up to 200°C , making it suitable for applications that require heat resistance.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl Acetyl Ricinoleate are largely related to its role as a plasticizer. It acts as a spacer between molecules of the polymer, reducing the melt viscosity, lowering the transition temperature, and lowering the elastic modulus of PVC . This weakens the intermolecular bonds of the polymer, facilitating its processing .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PVC. It weakens the intermolecular bonds of the polymer, thereby reducing the melt viscosity and lowering the transition temperature .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated good rheological properties and proved to be thermally stable up to 200 °C . The increase of plasticizer content increased the Melt Flow Index (MFI) from 3.977 (50 PHR) up to 44.244 g.10 min −1 (90 PHR) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetyl ricinoleate is synthesized from methyl ricinoleate, which is derived from castor oil. The synthesis involves the acetylation of the hydroxyl group on the 12th carbon of methyl ricinoleate. This is typically achieved through interesterification with an excess of methyl acetate, catalyzed by sodium methoxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where methyl ricinoleate and methyl acetate are combined under controlled conditions to ensure complete acetylation. The product is then purified through solvent partitioning to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Methyl acetyl ricinoleate undergoes various chemical reactions, including:
Substitution: The ester group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the conditions used.
Substitution: Substitution reactions can yield different ester derivatives based on the nucleophile employed.
Scientific Research Applications
Methyl acetyl ricinoleate has a wide range of applications in scientific research and industry:
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as in the formulation of biocompatible plastics.
Medicine: Its low toxicity and good compatibility with other materials make it a candidate for medical devices and drug delivery systems.
Comparison with Similar Compounds
Methyl ricinoleate: The precursor to methyl acetyl ricinoleate, it has a hydroxyl group on the 12th carbon, which is acetylated in this compound.
Cardanol acetate: Another natural plasticizer derived from cardanol, used in similar applications.
Epoxidized fatty acid methyl esters: These are used as plasticizers and have similar applications but differ in their chemical structure and properties.
Uniqueness: this compound is unique due to its specific structure, which provides a balance of flexibility, compatibility, and low toxicity. Its derivation from castor oil, a renewable resource, also adds to its appeal as an environmentally friendly alternative to traditional plasticizers .
Properties
IUPAC Name |
methyl 12-acetyloxyoctadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPQWMTBSLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859271 | |
Record name | Methyl 12-(acetyloxy)octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
140-03-4 | |
Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl O-acetylricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Methyl acetyl ricinoleate?
A: this compound exhibits potential as a plasticizer for Polyvinyl chloride (PVC) []. Plasticizers are crucial for enhancing the flexibility and workability of PVC.
Q2: How is this compound synthesized?
A: A recent study [] details an efficient synthesis method using ionic liquids as catalysts. Methyl ricinoleic acid and acetic anhydride react in the presence of the ionic liquid 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate. This method boasts a high conversion rate (97.21%) under optimized conditions (80°C, 1.5 hours, and a specific molar ratio of reactants and catalyst).
Q3: What is the significance of using ionic liquids in the synthesis of this compound?
A: Ionic liquids offer several advantages as catalysts in this synthesis []:
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